4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a piperidine moiety through a methylamine linkage. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-methoxypyridine-2-amine. This intermediate is then reacted with piperidine-4-carboxaldehyde under reductive amination conditions to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine.
Reduction: Formation of 4-methoxy-N-[(piperidin-4-yl)methyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine
- 4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine monohydrochloride
- 4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride
Uniqueness
4-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-methoxy-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-16-11-4-7-14-12(8-11)15-9-10-2-5-13-6-3-10;;/h4,7-8,10,13H,2-3,5-6,9H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPPAZYTIMLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)NCC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.